disodium;(2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoate;2-phenylacetate
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Overview
Description
Antineoplaston AS 2-1 is a mixture of sodium salts of phenylacetic acid and phenylacetylglutamine in the ratio 4:1.
Scientific Research Applications
Molecular Mechanisms and Gene Regulation
Antineoplaston AS 2-1 functions as a molecular switch, regulating gene expression, particularly genes p53 and p21, through demethylation of promoter sequences and acetylation of histones. It also inhibits the uptake of critical amino acids in neoplastic cells, like glutamine and leucine (Burzynski, 2004).
Antitumor Activity and Clinical Trials
- Clinical trials have indicated the efficacy of Antineoplaston AS 2-1 in various cancers, such as low-grade glioma, brain stem glioma, high-grade glioma, colon adenocarcinoma, and hepatocellular carcinoma. Notably, significant results were seen in children with low-grade glioma and patients with colon adenocarcinoma liver metastases (Burzynski, 2004).
- A study reported Antineoplaston AS 2-1's effectiveness against post-operative lung metastasis from colon cancer, demonstrating its ability to reduce lung metastasis significantly and improve survival rates (Matono et al., 2005).
Gene Expression and Methylation
- Antineoplaston AS 2-1 can normalize hypermethylation status at the promoter region in various genes, including tumor suppressor genes, leading to activation of transcription and translation in colon cancer (Ushijima et al., 2013).
- It was found to interrupt signal transduction in critical pathways like RAS/MAPK/ERK and PI3K/AKT/PTEN, thereby affecting cell cycle, decreasing metabolism, and promoting apoptosis in glioblastoma cells (Burzynski & Patil, 2014).
Immune System Modulation
- In breast cancer patients, Antineoplaston A-10, a related compound, has been shown to be inversely associated with the disease and may modulate immune responses, suggesting its potential as an adjunctive therapy in breast cancer (Badria et al., 2000).
Challenges in Research and Development
- Antineoplastons, including AS 2-1, have faced challenges in research and clinical trial management. Conflicts and social dynamics around these trials, particularly between developers and institutions, have impacted the progress and perception of Antineoplaston research (Block, 2004).
Properties
CAS No. |
104624-98-8 |
---|---|
Molecular Formula |
C21H22N2Na2O6 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
disodium;(2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoate;2-phenylacetate |
InChI |
InChI=1S/C13H16N2O4.C8H8O2.2Na/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9;9-8(10)6-7-4-2-1-3-5-7;;/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19);1-5H,6H2,(H,9,10);;/q;;2*+1/p-2/t10-;;;/m0.../s1 |
InChI Key |
PFWDHRASWSUTIA-KAFJHEIMSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N[C@@H](CCC(=O)N)C(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Na+].[Na+] |
SMILES |
C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
antineoplaston AS 2-1 antineoplaston AS2-1 antineoplaston AS21 AS2-1 antineoplaston NSC 620261 NSC-620261 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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